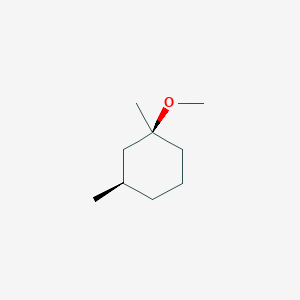
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane is a chiral organic compound with a cyclohexane ring substituted with methoxy and methyl groups The stereochemistry of the compound is defined by the (1S,3R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a cyclohexanone derivative, followed by methylation and methoxylation reactions. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to hydrogen gas in the presence of a metal catalyst like palladium or platinum. This method ensures high yield and purity of the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to yield fully saturated cyclohexane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium iodide or ammonia. The reaction conditions often involve solvents like dichloromethane or ethanol and may require specific temperatures and pressures to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted cyclohexane derivatives .
Scientific Research Applications
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-1-methoxy-1,3-dimethylcyclohexane: This stereoisomer has a different spatial arrangement of substituents, leading to distinct chemical and biological properties.
(1R,3R)-1-methoxy-1,3-dimethylcyclohexane: Another stereoisomer with unique characteristics compared to the (1S,3R) form.
(1S,3R)-1-tert-butyl-3-methyl-1-phenyl-1,3-dihydro-2-benzofuran:
Uniqueness
The uniqueness of (1S,3R)-1-methoxy-1,3-dimethylcyclohexane lies in its specific stereochemistry, which imparts distinct physical, chemical, and biological properties. This makes it valuable for various applications, particularly in stereochemical research and the development of chiral drugs and materials .
Properties
CAS No. |
646526-43-4 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1S,3R)-1-methoxy-1,3-dimethylcyclohexane |
InChI |
InChI=1S/C9H18O/c1-8-5-4-6-9(2,7-8)10-3/h8H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
JSJILBAOOSBDMP-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@](C1)(C)OC |
Canonical SMILES |
CC1CCCC(C1)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
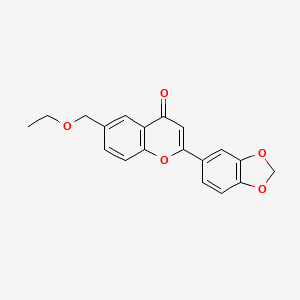
sulfanium bromide](/img/structure/B15167593.png)
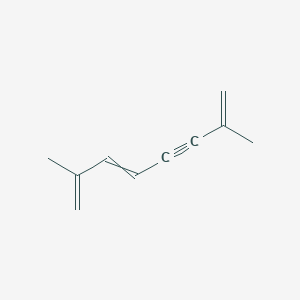
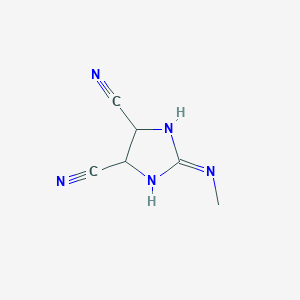
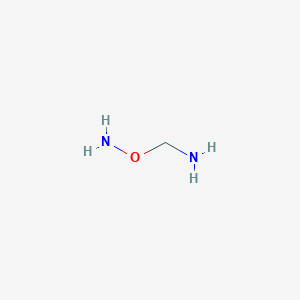
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
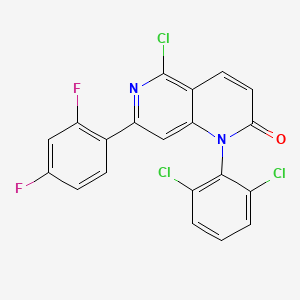
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide](/img/structure/B15167621.png)
![Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol](/img/structure/B15167633.png)
![1-[(3-Methylbut-3-EN-1-YL)oxy]dodecan-2-OL](/img/structure/B15167654.png)
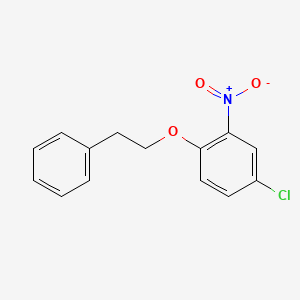
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene](/img/structure/B15167664.png)
![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
